molecular formula C7H6BrF3N2 B1463575 [4-Bromo-2-(trifluoromethyl)phenyl]hydrazine CAS No. 312303-71-2

[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B1463575
CAS No.: 312303-71-2
M. Wt: 255.03 g/mol
InChI Key: XGLDQVFQOXGKKS-UHFFFAOYSA-N
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Description

[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine (CAS: 312303-71-2, MFCD02663116) is a halogenated arylhydrazine derivative with the molecular formula C₇H₆BrF₃N₂ (average mass: 255.04 g/mol) . Its structure features a bromine atom at the para position and a trifluoromethyl (-CF₃) group at the ortho position on the phenyl ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science, particularly for constructing heterocyclic frameworks like triazoles and pyrazolones .

Properties

IUPAC Name

[4-bromo-2-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c8-4-1-2-6(13-12)5(3-4)7(9,10)11/h1-3,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLDQVFQOXGKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Reaction of 4-Bromo-2-(trifluoromethyl)aniline with Hydrazine Hydrate

The most common and straightforward method for preparing [4-Bromo-2-(trifluoromethyl)phenyl]hydrazine involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with hydrazine hydrate. This reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or methanol.

General Procedure:

  • Reactants: 4-Bromo-2-(trifluoromethyl)aniline and hydrazine hydrate.
  • Solvent: Ethanol or methanol.
  • Conditions: Reflux for several hours (commonly 4–6 hours).
  • Purification: Recrystallization or column chromatography to isolate the hydrazine product.

This method yields the hydrazine derivative with good purity and is adaptable for laboratory-scale synthesis. The reaction mechanism involves nucleophilic substitution of the aniline amino group by hydrazine, forming the hydrazine derivative.

Diazotization-Reduction Route from 4-Bromo-2-(trifluoromethyl)aniline

A more intricate and industrially relevant preparation method involves diazotization of the substituted aniline followed by reduction to the hydrazine. Although the patent data primarily focus on para-trifluoromethyl phenyl hydrazine hydrochloride, the methodology is adaptable to the bromo-substituted analog.

Key Steps:

  • Diazotization:

    • Dissolve 4-bromo-2-(trifluoromethyl)aniline in concentrated hydrochloric acid and water.
    • Cool the mixture to low temperatures (0 to 15 °C).
    • Add sodium nitrite solution dropwise to form the diazonium salt.
    • Adjust pH to mildly acidic (pH 5–7) using sodium carbonate solution.
  • Reduction:

    • Prepare sodium sulfite solution cooled to 0–20 °C.
    • Add the diazonium salt solution gradually into the sodium sulfite solution, maintaining temperature between 0–25 °C.
    • Stir at room temperature for 1–3 hours to complete reduction.
    • Add concentrated hydrochloric acid and reflux for 1–4 hours.
    • Cool, filter, and dry to obtain hydrazine hydrochloride salt.

Yields and Purity:

Embodiment Yield (%) Purity (%) Key Conditions
1 85 97.0 Diazotization at 5–10 °C; reduction at 10–15 °C; reflux 3 h
2 76 97.1 Diazotization at 0–5 °C; reduction at 10–15 °C; reflux 1 h
4 80 99.0 Diazotization at 0–10 °C; reduction at 10–15 °C; reflux 4 h

This method provides hydrazine hydrochloride salts with high purity (up to 99%) and yields ranging from 76% to 85%. The process is scalable and suitable for industrial production, ensuring controlled reaction temperatures and pH for optimal product quality.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Product Form Yield (%) Purity (%) Notes
Hydrazine Hydrate Reaction 4-Bromo-2-(trifluoromethyl)aniline Hydrazine hydrate, ethanol/methanol, reflux Free hydrazine derivative Moderate High Simple, suitable for lab scale
Diazotization-Reduction Route 4-Bromo-2-(trifluoromethyl)aniline HCl, NaNO2, Na2SO3, reflux, pH control Hydrazine hydrochloride salt 76–85 97–99 Industrially scalable, high purity
Diazotization-Coupling (Related) 4-Bromoaniline NaNO2, acidic media, ethanol, reflux Hydrazino intermediates Variable High Used in pyrazole synthesis, indirect

Research Findings and Considerations

  • Temperature Control: Maintaining low temperatures (0–15 °C) during diazotization is critical to prevent decomposition and side reactions.
  • pH Adjustment: Neutral to slightly acidic pH (5–7) during diazotization enhances diazonium salt stability.
  • Reduction Agent: Sodium sulfite effectively reduces diazonium salts to hydrazines with minimal byproducts.
  • Product Isolation: Hydrazine hydrochloride salts are isolated by cooling-induced crystallization, filtration, and drying.
  • Purity: HPLC analysis confirms high purity (up to 99%) suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazones.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazones.

    Substitution: Substituted phenylhydrazines.

Scientific Research Applications

Overview

[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine is a chemical compound with significant applications in various scientific fields, including organic synthesis, medicinal chemistry, and biological research. Its unique structural features, characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, enhance its reactivity and biological properties.

Scientific Research Applications

The compound is utilized in several areas of research:

Organic Synthesis

  • Reagent in Synthesis : It serves as a key reagent for synthesizing various heterocyclic compounds. The trifluoromethyl group enhances the lipophilicity and biological activity of derivatives formed from this compound .
  • Formation of Azo Compounds : It can be oxidized to form azo compounds, which are important intermediates in dye production and organic synthesis.

Medicinal Chemistry

  • Potential Antimicrobial Activity : Studies indicate that [4-Bromo-2-(trifluoromethyl)phenyl]hydrazine exhibits significant antimicrobial properties. For instance, it has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 4 µg/mL .
  • Anticancer Research : The compound is being explored for its potential anticancer properties, with studies focusing on its mechanism of action against various cancer cell lines .

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Antimicrobial Studies : Research has demonstrated that halogen-substituted derivatives exhibit enhanced activity against resistant bacterial strains. In one study, derivatives were synthesized and tested for their antimicrobial efficacy, revealing that those with bromine and trifluoromethyl substitutions had superior antibacterial properties compared to their non-substituted counterparts .
  • Anticancer Activity : Another study focused on the

Mechanism of Action

The mechanism of action of [4-Bromo-2-(trifluoromethyl)phenyl]hydrazine involves its ability to form stable hydrazones with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the hydrazine group, which attacks the electrophilic carbonyl carbon. The resulting hydrazone can further undergo various transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Positional Isomers

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Average Mass (g/mol) Key Applications
[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine Br (C4), CF₃ (C2) C₇H₆BrF₃N₂ 255.04 Triazole synthesis
[2-Bromo-5-(trifluoromethyl)phenyl]hydrazine Br (C2), CF₃ (C5) C₇H₆BrF₃N₂ 255.04 Intermediate for pyrazolones
[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine Cl (C2, C6), CF₃ (C4) C₇H₅Cl₂F₃N₂ 237.03 Antimicrobial agents
1-[2-(Trifluoromethyl)phenyl]hydrazine CF₃ (C2) C₇H₇F₃N₂ 176.14 Retinol-binding protein antagonists
4-(Trifluoromethyl)phenylhydrazine hydrochloride CF₃ (C4), HCl salt C₇H₈ClF₃N₂ 212.60 Antibacterial hydrazones

Key Observations :

  • Positional Isomerism : The bromine and CF₃ group positions significantly influence reactivity. For example, the ortho-CF₃ in this compound enhances steric hindrance compared to the para-CF₃ isomer .

Spectral Characterization

Table 2: IR and NMR Spectral Features
Compound IR Stretching (cm⁻¹) ¹H-NMR Signals (δ, ppm)
This compound NH: 3150–3319; CF₃: 1100–1200 Aromatic H: 7.2–8.1; NH₂: 3.5–4.5
[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine NH: 3278–3414; C-Cl: 550–650 Aromatic H: 7.5–8.3
4-(Trifluoromethyl)phenylhydrazine NH: ~3300; CF₃: 1150–1250 Aromatic H: 7.4–7.8

Key Observations :

  • The absence of C=O bands in triazole derivatives confirms cyclization of hydrazine precursors .
  • CF₃ groups exhibit strong IR absorption at 1100–1250 cm⁻¹ due to C-F stretching .

Physicochemical Properties

  • Solubility : Brominated analogs exhibit lower aqueous solubility compared to chlorinated derivatives due to higher hydrophobicity.
  • Thermal Stability : Trifluoromethyl groups enhance thermal stability, with decomposition temperatures >200°C .

Biological Activity

[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

  • Molecular Formula : C7H6BrF3N2
  • IUPAC Name : 4-bromo-2-(trifluoromethyl)phenylhydrazine
  • SMILES : C1=CC(=C(C=C1Br)C(F)(F)F)NN

The presence of bromine and trifluoromethyl groups significantly influences the compound's reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with hydrazine derivatives. Various synthetic routes have been explored to optimize yield and purity, including:

  • Refluxing in ethanol : A common method for synthesizing hydrazines.
  • Use of catalysts : Metal catalysts can enhance reaction rates and selectivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it inhibits the growth of various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

A study demonstrated that the compound induces apoptosis in cancer cell lines, particularly in:

  • MiaPaCa2 (pancreatic cancer)
  • A673 (sarcoma)

The compound's efficacy was linked to its ability to inhibit key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH). Inhibition assays revealed low nanomolar IC50 values, indicating potent activity against these targets.

Cell LineIC50 (nM)Mechanism
MiaPaCa250LDH inhibition
A67330Induction of apoptosis

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vivo experiments on animal models indicated a reduction in paw edema and inflammatory cytokine levels, suggesting potential for treating inflammatory diseases.

Case Studies

  • Cell Viability Assay : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results showed a dose-dependent decrease in cell viability, correlating with increased concentrations of the compound.
  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit LDH activity. Results indicated that it effectively reduced lactate production in treated cells, supporting its role as a potential anticancer agent.
  • Safety Profile Evaluation : Toxicity assessments revealed that this compound exhibited low toxicity towards normal human cells, indicating a favorable safety profile for further development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [4-Bromo-2-(trifluoromethyl)phenyl]hydrazine, and what are their respective yields and limitations?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated aromatic precursors (e.g., 4-bromo-2-trifluoromethylbenzene derivatives) can react with hydrazine under controlled conditions. describes a similar synthesis where (3-(trifluoromethyl)phenyl)hydrazine reacts with a trichloro compound in methanol at 40–45°C for 6 hours . Key parameters include temperature control (10–45°C), solvent choice (methanol/water mixtures), and stoichiometric excess of hydrazine to minimize byproducts. Yields range from 60–85%, with impurities often arising from incomplete substitution or oxidation.
Method Reagents/ConditionsYield (%)Common Byproducts
Nucleophilic SubstitutionBr-substituted aryl + NH₂NH₂, MeOH, 40°C70–85Unreacted aryl, oxidized hydrazines
Coupling ReactionPd-catalyzed coupling, NH₂NH₂·HCl60–75Dehalogenated products

Q. How is this compound characterized, and what spectral data are critical for validation?

  • Methodological Answer : Characterization involves:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows a singlet for the hydrazine NH₂ protons (~δ 4.5–5.0 ppm) and splitting patterns for aromatic protons (δ 7.2–8.0 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) should match the molecular ion [M+H]⁺ for C₇H₆BrF₃N₂ (calc. 259.9652; observed 259.9655) .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store at 0–6°C under inert gas (argon/nitrogen) in amber glass vials . Stability tests indicate decomposition >5% after 30 days at 25°C, forming brominated byproducts (e.g., 4-bromo-2-trifluoromethylaniline) via hydrazine oxidation. Use desiccants (silica gel) and avoid aqueous workups unless strictly necessary.

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density-functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets models the compound’s HOMO-LUMO gaps, charge distribution, and nucleophilicity. highlights gradient expansions for correlation-energy calculations, which can predict sites prone to electrophilic attack (e.g., the hydrazine NH₂ group) . Optimized geometries reveal steric hindrance from the trifluoromethyl group, reducing reactivity at the ortho position.

Q. What mechanistic insights explain byproduct formation during the synthesis of this compound?

  • Methodological Answer : Competing pathways include:

  • Oxidation : Hydrazine → diazenium intermediates → nitroso derivatives (detected via LC-MS).
  • Debromination : Catalyzed by residual Pd in coupling reactions, forming [2-(trifluoromethyl)phenyl]hydrazine (confirmed by GC-MS) .
    Mitigation strategies: Use degassed solvents, minimize reaction time, and employ scavengers (e.g., activated carbon for Pd removal).

Q. How does this compound participate in heterocyclic synthesis, and what intermediates are critical?

  • Methodological Answer : The compound serves as a precursor for pyrazolines and indoles. For example, condensation with β-ketoesters forms pyrazoline rings (). Key intermediates:

  • Hydrazone Adducts : Formed with carbonyl compounds (e.g., aldehydes), detectable via IR (C=N stretch ~1600 cm⁻¹).

  • Cyclized Products : Acid-catalyzed ring closure yields tricyclic structures (e.g., benzothiazepines), validated by X-ray crystallography using SHELX .

    Reaction ConditionsProduct ClassCharacterization Tools
    CondensationEtOH, reflux, 12 hPyrazolines¹³C NMR, HRMS
    CyclizationH₂SO₄, 80°C, 6 hBenzothiazepinesSC-XRD (ORTEP-III)

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in ¹H NMR chemical shifts arise from solvent polarity (DMSO vs. CDCl₃) and hydration states. For example, NH₂ protons may appear as broad singlets in DMSO but split in CDCl₃ due to hydrogen bonding. Cross-validate using 2D NMR (COSY, HSQC) and compare with crystallographic data (e.g., bond lengths from SHELXL-refined structures) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine
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[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine

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